2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, along with a pyrazole ring attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Linker: The pyrazole derivative is then reacted with a propyl halide in the presence of a base to form the N-substituted pyrazole.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Carboxamide Group: The brominated pyridine is then reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of pyrazole-containing compounds with biological systems.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]pyridine-4-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-bromo-N-[3-(4-methyl-1H-triazol-1-yl)propyl]pyridine-4-carboxamide: Similar structure but with a triazole ring.
Uniqueness
The uniqueness of 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide lies in the specific combination of the pyrazole ring and the brominated pyridine ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-N-[3-(4-methylpyrazol-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-10-8-17-18(9-10)6-2-4-16-13(19)11-3-5-15-12(14)7-11/h3,5,7-9H,2,4,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXWMXSQXYDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.